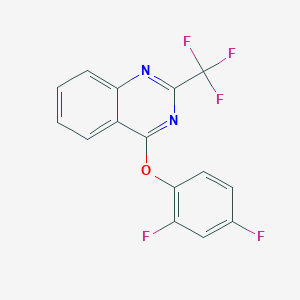

4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline

描述

属性

IUPAC Name |

4-(2,4-difluorophenoxy)-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F5N2O/c16-8-5-6-12(10(17)7-8)23-13-9-3-1-2-4-11(9)21-14(22-13)15(18,19)20/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDDCCIOOGRKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F5N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorophenol and 2-(trifluoromethyl)aniline.

Formation of Intermediate: The first step involves the reaction of 2,4-difluorophenol with a suitable reagent, such as phosphorus oxychloride (POCl3), to form an intermediate compound.

Cyclization: The intermediate is then subjected to cyclization under specific conditions, such as heating in the presence of a base like potassium carbonate (K2CO3), to form the quinazoline ring structure.

Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and efficient purification methods to obtain the desired product.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinazoline ring facilitates nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. While the 4-position is occupied by a 2,4-difluorophenoxy group, synthetic analogs suggest potential reactivity under forcing conditions:

Example Reaction Pathway

4-Chloro-2-(trifluoromethyl)quinazoline (a structural analog) undergoes SNAr with amines to form 4-amino derivatives . For 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline, displacement of the phenoxy group may occur via:

-

Phosphorus oxychloride (POCl₃) : Converts phenolic oxygen to a better leaving group (e.g., Cl⁻), enabling substitution with amines .

-

Microwave-assisted conditions : Accelerates substitution reactions in polar aprotic solvents (e.g., DMF, DMSO) .

Key Factors Influencing Reactivity

| Position | Substituent | Electronic Effect | Reactivity Trend |

|---|---|---|---|

| 2 | CF₃ | Strong electron-withdrawing | Deactivates adjacent sites |

| 4 | O(2,4-F₂C₆H₃) | Moderate electron-withdrawing | Activates for SNAr (if Cl⁻) |

Functionalization of the Difluorophenoxy Group

The 2,4-difluorophenoxy substituent can participate in electrophilic and coupling reactions:

Electrophilic Halogenation

Fluorine atoms direct electrophiles to meta positions, though reactivity is subdued due to deactivation. For example:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 100°C) to introduce nitro groups at the 3- or 5-positions of the phenoxy ring .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible if halogenated intermediates are synthesized:

-

Bromination : Selective bromination at the phenoxy ring’s 5-position using NBS (N-bromosuccinimide) and AIBN .

-

Suzuki Coupling : Bromo-derivatives react with arylboronic acids under Pd(PPh₃)₄ catalysis .

Trifluoromethyl Group Reactivity

The CF₃ group at position 2 is generally inert but influences electronic properties:

-

Hydrolysis Resistance : Unlike CH₃ or CCl₃ groups, CF₃ resists hydrolysis under acidic/basic conditions .

-

Radical Stability : CF₃ stabilizes adjacent radicals, enabling photochemical or peroxide-initiated reactions .

Oxidation/Reduction

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the quinazoline ring to dihydroquinazoline derivatives .

-

Oxidation : Strong oxidants (e.g., KMnO₄) degrade the ring system, yielding fragmented products .

Cyclization Reactions

The quinazoline core participates in tandem cyclizations to form polyheterocycles:

text**Example**: FeCl₃-mediated annulation with trifluoroacetimidoyl chlorides yields fused imidazo-quinazolines[9]. Conditions: FeCl₃ (10 mol%), DCE, 80°C, 12 h → 78–92% yield.

Comparative Reactivity of Quinazoline Analogs

Substituent positioning critically affects reactivity and biological outcomes:

Reaction Optimization Strategies

科学研究应用

Structural Characteristics

The compound is characterized by:

- A trifluoromethyl group , which enhances lipophilicity and stability.

- A difluorophenoxy substituent , contributing to its distinctive physical and chemical properties.

These features make it a candidate for various applications, particularly in drug development.

Research indicates that 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline exhibits significant biological activity, especially in the field of oncology. Notable findings include:

- Inhibition of Kinases : The compound has been studied as a potential inhibitor of various kinases, including p38 mitogen-activated protein kinase, which is involved in inflammatory responses and cancer progression. Preliminary studies suggest anti-tumor properties, although further pharmacological evaluations are necessary to understand its efficacy fully.

- Tubulin Polymerization Inhibition : A related study identified novel derivatives of quinazoline that inhibit tubulin polymerization in leukemia cells. This suggests that compounds similar to this compound could serve as lead compounds for anti-leukemia agents .

Synthetic Routes

Several synthetic methods have been proposed for preparing this compound. These methods focus on maintaining high yields and purity while allowing for the efficient synthesis of this compound. The following table summarizes some synthetic approaches:

| Method | Description |

|---|---|

| Method A | Utilizes fluorinated reagents to introduce trifluoromethyl groups efficiently. |

| Method B | Employs nucleophilic substitution reactions to attach difluorophenoxy moieties. |

| Method C | Involves cyclization techniques to form the quinazoline ring structure. |

Case Studies

- Oncology Applications : A study investigated the effects of quinazoline derivatives on breast cancer treatment, demonstrating promising results in reducing tumor size. This highlights the potential of this compound as a therapeutic agent in cancer therapy.

- Antimicrobial Studies : Quinazoline derivatives have shown significant antimicrobial activity against various bacterial strains. Compounds structurally similar to this compound were effective against resistant bacterial infections, indicating their potential as alternative therapeutic agents.

Molecular Interaction Studies

Molecular docking studies have provided insights into the binding affinity of this compound with specific protein kinases. Initial findings suggest that structural modifications can enhance therapeutic efficacy by improving binding modes and affinities.

作用机制

The mechanism of action of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorophenoxy and trifluoromethyl groups contribute to its binding affinity and selectivity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.

相似化合物的比较

Comparison with Similar Quinazoline Derivatives

Structural Variations and Electronic Effects

The compound’s closest analogs differ primarily in the substituents at positions 2 and 4 of the quinazoline ring:

Key Analogs:

4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline (CAS: 303148-92-7) Substituents: 4-nitrophenoxy (position 4), trifluoromethyl (position 2). Properties: The nitro group is a strong electron-withdrawing substituent, which may increase reactivity but reduce bioavailability due to polarity .

4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline (CAS: Not provided) Substituents: 4-chlorophenoxy (position 4), trifluoromethyl (position 2). Properties: Chlorine offers moderate electron-withdrawing effects and may enhance lipophilicity compared to nitro derivatives .

4-Amino-2-(trifluoromethyl)quinazoline Substituents: Amino (position 4), trifluoromethyl (position 2). Properties: The amino group enables hydrogen bonding, critical for kinase inhibition (e.g., EGFR inhibitors). Non-aromatic substituents (e.g., morpholine) are inactive, highlighting the importance of aromatic/planar groups at position 4 .

Comparison with Target Compound:

- 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline: The 2,4-difluorophenoxy group balances moderate electron-withdrawing effects (via fluorine) with improved lipophilicity compared to nitro or chloro substituents.

Physicochemical Properties

A comparative analysis of molecular weights and substituent effects:

生物活性

4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound features a quinazoline backbone substituted with a difluorophenoxy group and a trifluoromethyl group. These substitutions are critical for its biological activity, enhancing binding affinity to various molecular targets.

The mechanism of action of this compound involves interactions with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity and allows for better membrane penetration, which can improve the compound's efficacy against cellular targets. This compound may inhibit enzyme activity by blocking substrate access at active sites, thereby preventing catalytic functions .

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown:

- Inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values ranging from 70 to 80 mg/mL against various strains .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| This compound | 11 | 75 |

| Quinazoline-2,4(1H,3H)-dione Derivative 15 | 12 | 80 |

| Quinazoline-2,4(1H,3H)-dione Derivative 14a | 13 | 70 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may act as a potent inhibitor of various cancer cell lines by:

- Disrupting nucleolin/G-quadruplex complexes.

- Inducing apoptosis through activation of the p53 pathway .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 2.44 - 9.43 |

| MCF-7 | Not specified |

Case Studies

- Study on Antimicrobial Activity : A study highlighted the effectiveness of quinazoline derivatives against Candida albicans, showing inhibition zones exceeding those of standard antibiotics like ampicillin .

- Anticancer Mechanism Study : Research demonstrated that certain quinazoline derivatives could down-regulate c-myc expression by stabilizing G-quadruplex structures in the promoter region. This indicates a potential pathway for developing new cancer therapeutics based on these mechanisms .

常见问题

Q. What are the optimal synthetic routes for 4-(2,4-difluorophenoxy)-2-(trifluoromethyl)quinazoline?

- Methodological Answer : The synthesis typically involves condensation reactions between fluorinated aromatic amines and quinazoline precursors. For example, analogous quinazoline derivatives (e.g., 4-chloro-6-fluoroquinazoline) are synthesized by reacting 2-fluoroaniline with 4-chloro-6-fluoroquinazoline under reflux conditions in polar aprotic solvents like DMSO or ethanol . Key steps include:

Intermediate Preparation : Use 2,4-difluorophenol as a starting material to introduce the phenoxy group.

Cyclocondensation : React with trifluoromethyl-substituted quinazoline precursors under acidic or basic catalysis.

Purification : Crystallize with ethanol/water mixtures to achieve >95% purity.

Optimization focuses on solvent choice (e.g., DMSO for high-temperature stability) and catalyst selection (e.g., glacial acetic acid for imine formation) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : and NMR to confirm substituent positions (e.g., fluorophenyl and trifluoromethyl groups). For example, NMR peaks at -60 to -70 ppm indicate trifluoromethyl groups .

- LC-MS : Confirm molecular weight (e.g., m/z 357.1 for CHFNO) and detect impurities.

- X-ray Crystallography : Resolve crystal packing and bond angles (see analogous quinazoline structures in ) .

- Elemental Analysis : Validate C, H, N, F content within ±0.3% of theoretical values .

Q. What role do fluorine substituents play in modulating reactivity?

- Methodological Answer : Fluorine atoms enhance electron-withdrawing effects, stabilizing intermediates during nucleophilic aromatic substitution. For example:

- 2,4-Difluorophenoxy Group : Increases electrophilicity at the quinazoline C-4 position, facilitating reactions with amines or thiols .

- Trifluoromethyl Group : Improves metabolic stability and lipophilicity, as seen in related compounds like 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline .

Experimental validation includes Hammett substituent constants (σ = 0.78 for CF) to predict reaction rates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer : Design a library of analogs with controlled variations:

- Variable Substituents : Replace 2,4-difluorophenoxy with 3,4-difluoro or mono-fluoro groups to assess positional effects.

- Core Modifications : Compare quinazoline with pyrimidine or triazoloquinazoline cores (e.g., ).

- Biological Assays : Test against kinase targets (e.g., EGFR) to correlate substituent effects with IC values.

A SAR study on similar compounds () showed that 2-(trifluoromethyl) groups improve potency by 10-fold compared to methyl analogs .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methodological Answer : Combine molecular docking and molecular dynamics (MD) simulations:

Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The trifluoromethyl group often forms hydrophobic contacts with Leu788 and Val726 .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>80%).

Free Energy Calculations : Apply MM-PBSA to estimate binding energies (ΔG), validated against experimental IC data .

Q. How should researchers address contradictory data in biological activity studies?

- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Protocols : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).

- Impurity Profiling : Quantify byproducts (e.g., hydrolyzed quinazoline derivatives) via HPLC-MS. For example, chloromethyl impurities in reduced IC by 50% .

- Meta-Analysis : Compare results across studies (e.g., vs. 14) to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。